molecular formula C18H21F2O4P B2424087 Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate CAS No. 1093490-31-3

Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate

Cat. No.: B2424087
CAS No.: 1093490-31-3
M. Wt: 370.333
InChI Key: PFZAFGRYGBCQBK-UHFFFAOYSA-N
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Description

Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate is a fluorinated organophosphorus compound with the molecular formula C₁₈H₂₁F₂O₄P and a molecular weight of 370.333. This compound is characterized by the presence of two phenyl groups, a difluoromethyl group, and a phosphonate ester group. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable difluoromethyl ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the phosphonate ester. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a methyl-substituted phosphonate.

    Substitution: Formation of brominated or nitrated phenyl derivatives

Scientific Research Applications

Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The difluoromethyl and phosphonate groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
  • Diethyl (1,1,1-trifluoro-2-hydroxy-2,2-diphenylethyl)phosphonate
  • Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylmethyl)phosphonate

Uniqueness

Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate is unique due to its specific combination of difluoromethyl and phosphonate ester groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoro-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2O4P/c1-3-23-25(22,24-4-2)18(19,20)17(21,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZAFGRYGBCQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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